![molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0](/img/structure/B1418179.png)
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a compound with the molecular formula C6H6N4O . It is a member of the N-heterocyclic compounds and has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The structural motif of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Topological Polar Surface Area is 72.9 Ų .Scientific Research Applications
Antiviral Activity
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have shown potential antiviral activity . For example, azolo[5,1-c]-1,2,4-triazine-3-carbonitriles, a class of nitrile-containing derivatives of azoloazines, have been found to be effective against tick-borne encephalitis, Venezuelan equine encephalomyelitis, and eastern equine encephalomyelitis .
Antidiabetic Activity
These compounds have also been studied for their antidiabetic activity . The presence of an ethoxycarbonyl fragment in the pyrimidine ring has been associated with antidiabetic activity .
Anti-inflammatory Activity
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticoagulant Activity
These compounds have shown anticoagulant activity . This suggests their potential use in the treatment of conditions that require anticoagulation .
Antimicrobial Activity
Pyrimidine scaffolds, which include 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol, have been found to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Pyrimidine scaffolds have also shown anticancer activity . This suggests their potential use in the development of new anticancer drugs .
Synthesis of New Compounds
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol can be used in the synthesis of new compounds . For example, a one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .
Regioselectivity Studies
These compounds have been used in studies of regioselectivity of the azide-nitrile cycloaddition process in the series of 3,6-dicyanopyrazolopyrimidines .
Future Directions
The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.
properties
IUPAC Name |
7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSNGVHVWEZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569529 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol | |
CAS RN |
89418-10-0 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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